Cosmomycin D
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H88N2O22 |
|---|---|
Molecular Weight |
1189.3 g/mol |
IUPAC Name |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H88N2O22/c1-12-60(72)24-39(79-42-20-32(61(8)9)55(27(4)75-42)82-44-22-37(66)57(29(6)77-44)80-40-18-16-34(63)25(2)73-40)47-50(54(71)48-49(53(47)70)52(69)46-31(51(48)68)14-13-15-36(46)65)59(60)84-43-21-33(62(10)11)56(28(5)76-43)83-45-23-38(67)58(30(7)78-45)81-41-19-17-35(64)26(3)74-41/h13-15,25-30,32-35,37-45,55-59,63-67,70-72H,12,16-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59+,60+/m0/s1 |
InChI Key |
DKWBRHNUUTWKAG-JNZMSYBZSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Synonyms |
antibiotic A447 A antibiotic A447-A cosmomycin D |
Origin of Product |
United States |
Microbial Producers and Biosynthetic Pathways of Cosmomycin D
Identification of Cosmomycin D-Producing Microorganisms
Several Streptomyces strains have been identified as producers of this compound and related cosmomycins.
Streptomyces olindensis as a Primary Source
Streptomyces olindensis, particularly strain DAUFPE 5622, is a well-established producer of the antitumor anthracycline this compound. nih.govasm.org This strain was originally isolated from a Brazilian soil sample. nih.gov Research involving Streptomyces olindensis ICB20 has also demonstrated its capability to produce this compound, although propagation over many generations can lead to mutations resulting in the production of related anthracyclines. researchgate.netnih.gov The genome sequence of S. olindensis DAUFPE 5622 has been determined, revealing a genome length of 9.4 Mb with a G+C content of 71%. nih.gov This genome contains 34 putative secondary metabolite biosynthetic gene clusters, including the cluster responsible for this compound biosynthesis. nih.gov
Streptomyces cosmosus and Related Strains
Streptomyces cosmosus nov. sp. is another key producer of cosmomycins, including this compound. oup.comtandfonline.comjst.go.jptandfonline.com This new species was identified based on its ability to produce cosmomycins A, B, C, and D, which accumulate in both the mycelium and culture fluid. oup.comtandfonline.comjst.go.jp Streptomyces cosmosus strain No. 518 was characterized taxonomically and found to differ from other Streptomyces species in its utilization of various carbon sources. tandfonline.com The name Streptomyces cosmosus was attributed to its production of a soluble cosmos-colored pigment. tandfonline.com Additionally, homologous cosmomycin biosynthetic gene clusters have been identified in other Streptomyces species, such as Streptomyces sp. CNS-615 and Streptomyces sp. CNT-302, indicating that cosmomycin production is not limited to S. olindensis and S. cosmosus. researchgate.netnih.gov
Here is a table summarizing the primary microbial producers:
| Microorganism | Key Characteristics | Reference |
| Streptomyces olindensis | Primary producer, strain DAUFPE 5622 and ICB20, isolated from Brazilian soil. Genome sequenced. | nih.govasm.orgresearchgate.netnih.gov |
| Streptomyces cosmosus | New species, produces cosmomycins A, B, C, and D, produces cosmos-colored pigment. | oup.comtandfonline.comjst.go.jptandfonline.com |
| Streptomyces sp. CNS-615 | Contains homologous cosmomycin BGC. | researchgate.netnih.gov |
| Streptomyces sp. CNT-302 | Contains homologous cosmomycin BGC. | researchgate.netnih.gov |
Genetic Architecture of this compound Biosynthesis
The biosynthesis of this compound is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).
Characterization of the this compound Biosynthetic Gene Cluster (BGC)
The this compound biosynthetic gene cluster (BGC) in S. olindensis DAUFPE 5622 is approximately 40 kb in length and contains 42 predicted genes. nih.gov Analysis of the BGC has allowed for the assignment of gene functions based on homology to known proteins. nih.gov Homologous cosmomycin BGCs have been found in Streptomyces sp. CNS-615 and Streptomyces sp. CNT-302, showing over 90% similarity at the amino acid sequence level to the S. olindensis BGC. researchgate.netnih.gov The homology between the Streptomyces sp. CNT-302 and S. olindensis BGCs is primarily within the first 40 kb, suggesting that the remaining 14 kb captured in some studies may not be essential for cosmomycin production. researchgate.netnih.gov The BGC contains genes responsible for the polyketide backbone synthesis, glycosylation, and self-resistance mechanisms. asm.orgnih.govresearchgate.net
Type II Polyketide Synthase (PKS) System in this compound Formation
The core structure of this compound, a linear tetracyclic polyketide backbone, is synthesized by a type II polyketide synthase (PKS) system. researchgate.netnih.gov Type II PKS systems are composed of dissociable, monofunctional enzymes, in contrast to the large, multi-domain enzymes of type I PKSs. wikipedia.org The cosmomycin BGC contains genes encoding the minimal PKS, specifically cosB (ketoacyl synthase α) and cosC (ketoacyl synthase β), which are responsible for the biosynthesis of the 20-carbon anthracyclic backbone. researchgate.net This backbone is derived from the condensation of a propionyl-CoA starter unit and nine malonyl-CoA extender units. researchgate.netnih.gov A key intermediate in the biosynthesis of anthracyclines, including this compound, is aklavinone (B1666741). researchgate.netnih.gov
Enzymatic Steps in this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic steps, including the formation of the polyketide backbone, modifications of the aglycone, and glycosylation. The type II PKS system initiates the process by assembling the polyketide chain. researchgate.netnih.gov Following the formation of the aklavinone aglycone, glycosylation occurs. Cosmomycins are characterized by the presence of two trisaccharide chains attached at positions C-7 and C-10 of the aglycone. researchgate.netnih.gov In this compound, these chains typically contain the deoxysugars L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose. nih.gov Enzymes involved in deoxysugar biosynthesis, such as NDP-hexose 4,6-dehydratases (cosH) and 3,5-epimerases (cosL), are present in the BGC and are responsible for converting D-intermediate sugars to their L-forms. researchgate.netnih.gov Glycosyltransferases, such as those encoded by cosG and cosK, are crucial for attaching the deoxysugars to the aglycone. researchgate.netnih.gov CosG is implicated in the initial glycosylation of the aglycone, while CosK is responsible for adding the second deoxysugar to the trisaccharide chains. researchgate.netnih.gov The BGC also contains genes related to self-resistance mechanisms, such as cosI and cosJ (encoding an ABC transporter), cosU (encoding a UvrA class IIa protein), and cosP (encoding a mycothiol (B1677580) peroxidase), which help the producing organism tolerate the toxicity of this compound. asm.orgnih.govresearchgate.net
Here is a table of some identified genes in the cosmomycin BGC and their proposed functions:
| Gene Locus (Example from S. olindensis) | Proposed Function | Role in Biosynthesis | Reference |
| cosB, cosC | Minimal Type II PKS (Ketoacyl synthase α and β) | Catalyzes the formation of the polyketide backbone. | researchgate.net |
| cosH | NDP-hexose 4,6-dehydratase | Involved in deoxysugar biosynthesis. | researchgate.netnih.gov |
| cosL | 3,5-epimerase | Converts D-intermediate sugars to L-forms for the deoxysaccharide chains. | researchgate.netnih.gov |
| cosG | Glycosyltransferase | Involved in the initial attachment of deoxysugars to the aglycone. | researchgate.netnih.gov |
| cosK | Glycosyltransferase | Adds the second deoxysugar (2-deoxy-L-fucose or L-rhodinose) to the sugar chains. | researchgate.netnih.gov |
| cosI, cosJ | ABC transporter | Part of the self-resistance mechanism, potentially involved in antibiotic efflux. | asm.orgnih.govresearchgate.net |
| cosU | UvrA class IIa protein | Part of the self-resistance mechanism, possibly involved in DNA repair or protection. | asm.orgnih.govresearchgate.net |
| cosP | Mycothiol peroxidase | Part of the self-resistance mechanism, provides protection against oxidative stress. | asm.orgnih.govresearchgate.net |
Aglycone Core Formation
The aglycone core of this compound, a beta-rhodomycinone (B3343007) chromophore, is synthesized through a type II polyketide synthase (PKS) pathway, typical for anthracyclines. nih.govscribd.com This process involves the condensation of a starter unit (likely propionyl-CoA) with extender units (malonyl-CoA). igem.wikiresearchgate.net Genes within the cosmomycin BGC, such as cosB and cosC, encode for ketoacyl synthases (α and β) responsible for the formation of the polyketide backbone. researchgate.net CosX shows similarity to anthrone (B1665570) oxygenases involved in generating the quinone ring of anthracyclines. researchgate.netnih.gov
Deoxysugar Biosynthesis and Modification
The biosynthesis of the deoxysugar moieties found in this compound involves a series of enzymatic transformations starting from glucose-1-phosphate. nih.govwashington.edu this compound contains a specific pattern of deoxysugars in its trisaccharide chains: L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose. researchgate.netnih.gov These modifications often involve deoxygenation reactions at specific carbon positions. washington.edu
Role of NDP-Deoxysugar Biosynthesis Enzymes (e.g., CosM, CosL, CosT, CosH)
Several enzymes encoded within the cosmomycin BGC are involved in the biosynthesis of the NDP-deoxysugars required for glycosylation. CosH is similar to NDP-hexose 4,6-dehydratases, which catalyze an early step in deoxysugar biosynthesis. researchgate.netnih.gov CosL is a 3,5-epimerase responsible for converting D-intermediate sugars to their L-forms, as all cosmomycin deoxysugars are L-sugars. researchgate.netnih.gov CosM shows similarity to 4-ketoreductases, enzymes typically involved in the final step of deoxysugar biosynthesis, and is likely involved in the final ketoreduction step for L-rhodosamine or 2-deoxy-L-fucose. researchgate.netnih.gov CosT is similar to proteins like DnrQ, EryCII, and DesVIII, which have been implicated in the biosynthesis of amino deoxysugars and are necessary for the transfer of L-rhodosamine to the aglycone by the corresponding glycosyltransferase. researchgate.netnih.govresearchgate.net
Glycosyltransferase Activity in this compound Assembly
Glycosyltransferases play a crucial role in attaching the deoxysugar units to the aglycone and to each other, forming the characteristic trisaccharide chains of this compound. Two key glycosyltransferases identified in the cosmomycin BGC are CosG and CosK. researchgate.netresearchgate.netnih.govnih.gov
Specificity of Glycosyltransferases (e.g., CosG, CosK) in Sugar Attachment
CosG is a glycosyltransferase responsible for transferring L-rhodosamine, an aminodeoxysugar, to the cosmomycin aglycone at both the C-7 and C-10 positions. researchgate.netnih.govresearchgate.net CosK is responsible for the incorporation of the second deoxysugar, 2-deoxy-L-fucose, during this compound biosynthesis. nih.gov CosK has demonstrated flexibility regarding its sugar donor substrate, contributing to the diversity observed in the trisaccharide chains of cosmomycins. researchgate.netnih.gov
Proposed Glycosylation Model for this compound
Based on structural analysis of cosmomycin derivatives and characterization of glycosyltransferase mutants, a model for the glycosylation steps in this compound biosynthesis has been proposed. The initial step involves the attachment of two L-rhodosamine units to the beta-rhodomycinone aglycone, likely occurring sequentially at the C-7 and then the C-10 position. nih.gov CosG is primarily responsible for this initial glycosylation. nih.govresearchgate.net Subsequently, CosK adds the second sugar, 2-deoxy-L-fucose, to the saccharide chains. nih.gov The final glycosylation step, the incorporation of L-rhodinose as the last deoxysugar residue to both saccharide chains to form this compound, is thought to be carried out by a currently unidentified glycosyltransferase. nih.gov The auxiliary protein CosT appears to support the activity of glycosyltransferases like CosG and potentially the unidentified transferase, helping to direct the sugars to the correct positions on the aglycone. nih.govusp.br
Here is a table summarizing the roles of some key enzymes in this compound biosynthesis:
| Enzyme | Proposed Role in this compound Biosynthesis |
| CosH | NDP-hexose 4,6-dehydratase, involved in deoxysugar biosynthesis. researchgate.netnih.gov |
| CosL | 3,5-epimerase, converts D-intermediate sugars to L-forms. researchgate.netnih.gov |
| CosM | 4-ketoreductase, involved in the final step of deoxysugar biosynthesis (L-rhodosamine or 2-deoxy-L-fucose). researchgate.netnih.gov |
| CosT | Auxiliary protein, supports glycosyltransferase activity, directs sugars to aglycone. researchgate.netnih.govusp.br |
| CosG | Glycosyltransferase, transfers L-rhodosamine to the C-7 and C-10 positions of the aglycone. researchgate.netnih.govresearchgate.net |
| CosK | Glycosyltransferase, incorporates 2-deoxy-L-fucose as the second deoxysugar. nih.gov |
| CosX | Anthrone oxygenase, involved in the generation of the quinone ring. researchgate.netnih.gov |
| CosB, CosC | Ketoacyl synthases (α and β), responsible for polyketide backbone formation. researchgate.net |
Biotechnological Approaches for Enhanced this compound Production
Genetic Engineering Strategies for Biosynthetic Pathway Optimization
Genetic engineering strategies have been explored to optimize the biosynthesis of this compound and related angucyclines. One approach involves manipulating the genes within the cosmomycin BGC to increase production or generate novel analogs nih.gov. For instance, studies have investigated the role of specific enzymes and genes in the biosynthetic process to understand how to enhance production through microbial fermentation or chemical synthesis ontosight.ai. The cosmomycin BGC from S. olindensis has been a target for such manipulations igem.wikiigem.wiki.
Specific genetic parts within the cosmomycin cluster, such as Str(e)pA, Str(e)pB, Str(e)pC, Str(e)pBC, Str(e)pD, Str(e)pE, and Str(e)pBCDE, have been amplified and cloned for engineering microorganisms igem.wiki. Str(e)pA is a Streptomyces Antibiotic Regulatory Protein (SARP) that regulates the expression of genes within the cosmomycin cluster igem.wikiigem.wiki. Str(e)pB and Str(e)pC encode subunits of an ABC transporter (Str(e)pBC) responsible for exporting cosmomycin to the extracellular environment, a mechanism that can reduce intracellular concentration and potentially limit negative feedback on production igem.wikiigem.wiki. Other resistance mechanisms encoded within or near the BGC, such as the mycothiol peroxidase (CosP) and a UvrA-like protein (CosU), also contribute to the producer strain's survival during antibiotic biosynthesis by protecting against oxidative stress and DNA damage caused by the anthracycline product nih.govigem.wikiasm.org. Overexpression of these resistance mechanisms, including the ABC transporter, UvrA class IIa protein, and MPx, has shown an effective response against toxic anthracyclines like cosmomycins asm.org.
Genetic manipulation can also involve targeting specific steps in the pathway. For example, studies have explored enhancing the production of fatty acid precursors, such as malonate, which are utilized as raw materials in the metabolic pathway for anthracycline synthesis igem.wikiigem.wiki. Introducing a "Malonate incorporation vector" is one such tool for genetic engineering applications aimed at advancing this compound production igem.wiki. Another considered method is the superexpress the flux bomb to facilitate the expulsion of this compound igem.wiki.
Transformation-associated recombination (TAR) cloning has been used to capture and heterologously express the cosmomycin BGC, allowing for manipulation of biosynthetic machinery and the potential production of novel analogs nih.gov. This method has been streamlined by using synthetic DNA gene blocks for efficient BGC capture nih.gov.
Studies involving gene knockout experiments, such as the inactivation of glycosyltransferase genes cosG and cosK, have resulted in the generation of new cosmomycin derivatives with altered glycosylation patterns, demonstrating the flexibility of these enzymes and providing insights into the glycosylation steps nih.gov.
Strain Development and Fermentation Parameters for this compound Biosynthesis
Strain development for optimizing this compound biosynthesis primarily focuses on utilizing and engineering producer strains, particularly Streptomyces olindensis asm.orgigem.wikiigem.wiki. Wild-type strains of S. olindensis are known producers of this compound igem.wiki. However, genetic instability in Streptomyces can lead to variations in the production of related anthracyclines over generations researchgate.net.
Research efforts have involved working with mutant Streptomyces strains known to produce this compound, which have shown differences in production levels compared to wild-type strains igem.wiki. Observations, such as the richer red pigmentation in cultures of mutant strains, have suggested higher production quantities of this compound igem.wiki.
Fermentation parameters play a crucial role in the yield of this compound. While specific detailed parameters like temperature, pH, and media composition are often optimized in laboratory or industrial settings, the general principle involves culturing the Streptomyces strains under conditions conducive to secondary metabolite production. Metabolic flux analysis has been used to computationally estimate cosmomycin production and highlights the correlation between the fatty acid synthesis pathway and the cosmomycin pathway, supporting the hypothesis that incorporating malonate could increase production igem.wiki.
Studies have also utilized techniques like OSMAC (One Strain Many Compounds) cultivation in miniaturized microbioreactor systems (MATRIX cultivation) to evaluate the bioactivity of actinobacterial extracts, including those containing cosmomycins, from strains isolated from diverse environments mdpi.com. This indicates the importance of exploring different cultivation conditions to potentially enhance or discover cosmomycin production from various strains.
The development of strains with enhanced self-resistance mechanisms, such as overexpression of ABC transporters (cosIJ), UvrA proteins (cosU), and mycothiol peroxidase (cosP), can also be considered a strategy in strain development to improve tolerance to the produced antibiotic and potentially increase yield nih.govigem.wikiasm.org.
Research into optimizing production continues, with ongoing studies exploring ways to generalize approaches to various Streptomyces species and antibiotics igem.wiki.
Molecular Mechanisms of Action of Cosmomycin D
Interactions with Nucleic Acids
Cosmomycin D interacts with double-stranded DNA, influencing crucial cellular processes like replication and transcription. researchgate.netatdbio.com
DNA Intercalation Properties of this compound
This compound has been shown to cause DNA damage through its ability to intercalate DNA. researchgate.netrsc.org Intercalation involves the insertion of a planar aromatic ring system of a molecule between the base pairs of the DNA double helix. atdbio.combeilstein-journals.org This process can lead to structural changes and distortions in the DNA. beilstein-journals.org Studies using gel mobility shift assays and electrospray ionization mass spectrometry (ESI-MS) have demonstrated the ability of this compound to intercalate with double-stranded DNA. researchgate.netnih.govresearchgate.net
Formation of this compound-DNA Complexes
This compound forms stable complexes with double-stranded DNA. researchgate.netresearchgate.net ESI-MS experiments have indicated that the complex formed between this compound and 16-mer double-stranded DNA is at least as stable as the complex formed by daunorubicin (B1662515) with the same DNA sequence. researchgate.netresearchgate.net Gel electrophoresis studies have also shown that this compound forms stable complexes with plasmid DNA, even under conditions where daunorubicin and doxorubicin (B1662922) showed some dissociation. researchgate.net ESI-MS binding profiles suggest that fewer this compound molecules bind to DNA sequences compared to daunorubicin or doxorubicin, yet this compound appears to protect the DNA to a greater extent. researchgate.net Tandem MS experiments further support that this compound binds more tightly to DNA and exerts a larger footprint than daunorubicin or doxorubicin. researchgate.net
Inhibition of Type II Topoisomerases by this compound
This compound is believed to inhibit type II topoisomerases. rsc.orgescholarship.org Type II topoisomerases are essential enzymes that regulate DNA supercoiling and disentangle DNA during replication and transcription by creating transient double-strand breaks. oncohemakey.comwikipedia.org Anthracyclines like doxorubicin and daunorubicin are known to inhibit topoisomerases by stabilizing the cleavable complex formed between DNA and topoisomerase II. researchgate.netoncohemakey.comsci-hub.se This stabilization prevents the religation of the DNA strands, leading to DNA breaks. oncohemakey.comwikipedia.org this compound is thought to behave in a similar mechanism to doxorubicin, binding to cleaved double-stranded DNA and creating a DNA-drug-topoisomerase II complex. rsc.org
Prevention of DNA Repair via Lyases
The formation of a stable DNA-drug-topoisomerase II complex by compounds like this compound is thought to prevent DNA repair. rsc.org Specifically, this complex can interfere with the action of lyases, which are enzymes involved in various DNA repair pathways, such as base excision repair, where they can cleave the phosphodiester backbone at abasic sites. rsc.orgdlr.demdpi.com By trapping topoisomerase II in a cleaved DNA complex, this compound hinders the ability of repair enzymes, including lyases, to access and mend the DNA damage, ultimately leading to cell death. rsc.org
Cellular Responses to this compound Exposure in Preclinical Models
Studies in preclinical models have investigated the cellular responses to this compound exposure, particularly in the context of DNA repair deficiencies. researchgate.netunifesp.br
Induction of Apoptosis in DNA Repair-Deficient Cells (e.g., XP-A, XP-C Fibroblasts)
This compound has been shown to induce apoptosis in nucleotide excision repair (NER)-deficient fibroblasts, such as those from individuals with Xeroderma Pigmentosum complementation group A (XP-A) and complementation group C (XP-C). researchgate.netunifesp.brscielo.brscielo.br NER is a major DNA repair pathway that removes a wide variety of DNA lesions, including those caused by some DNA-intercalating agents. sci-hub.seresearchgate.net Treatment of XP-A and XP-C cells with this compound resulted in apoptosis in a time-dependent manner. researchgate.netunifesp.brscielo.brscielo.br The highest levels of apoptosis were observed 96 hours after treatment. researchgate.netscielo.brscielo.br The effects of this compound on inducing apoptosis in these repair-deficient cells were found to be equivalent to those obtained with doxorubicin. researchgate.netunifesp.brscielo.brscielo.br While this compound caused DNA damage detectable by alkaline comet assay, the levels were considerably lower compared to doxorubicin, despite inducing similar levels of apoptosis in NER-deficient cells. unifesp.brscielo.br This suggests potential differences in the types of DNA lesions induced or the repair pathways involved. unifesp.br
Interactive Data Table: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration | Time Point (h) | Apoptosis Level (Relative to Control) | Reference |
| XP-A Fibroblasts | Not specified | 96 | High | researchgate.netunifesp.brscielo.brscielo.br |
| XP-C Fibroblasts | Not specified | 96 | High | researchgate.netunifesp.brscielo.brscielo.br |
Note: Specific concentrations were not consistently available across all cited snippets for direct comparison in the table, but the qualitative finding of time-dependent apoptosis induction with highest levels at 96 hours in XP-A and XP-C cells treated with this compound is consistently reported.
Cellular Morphological Alterations in Response to this compound
Exposure to this compound has been observed to induce distinct cellular morphological alterations in bacteria. Studies employing high-content bacterial image analysis have shown that this compound leads to concentration-dependent morphological phenotypes indicative of the disruption of DNA synthesis rsc.orgresearchgate.net. A notable morphological change associated with this compound treatment is the induction of elongated or filamentous cellular morphologies rsc.orgresearchgate.networktribe.comnih.gov. This filamentation is considered a characteristic response to agents that interfere with DNA processes or damage DNA researchgate.netnih.gov.
Activation of Cellular Stress Responses (e.g., SOS Response in Bacteria)
This compound is recognized as an agent capable of triggering cellular stress responses in bacteria, particularly the SOS response rsc.orgresearchgate.networktribe.comnih.gov. The bacterial SOS response is a crucial DNA damage inducible repair system activated in response to DNA lesions or inhibition of DNA replication elifesciences.orgfrontiersin.org. As a compound that causes DNA damage through intercalation and disrupts DNA synthesis, this compound is thought to initiate this protective mechanism rsc.orgresearchgate.netresearchgate.net. The activation of the SOS response has been linked to the inhibition of septation, which contributes to the elongated or filamentous bacterial morphologies observed upon treatment with DNA-damaging agents like this compound rsc.orgresearchgate.net.
Preclinical Biological Activities and Molecular Targets of this compound
This compound exhibits significant preclinical biological activities, including potent effects against bacteria and promising activity against tumor cells in in vitro and non-human models. These activities are mediated through its interactions with specific molecular targets.
Antibacterial Mechanisms of this compound
The antibacterial activity of this compound stems from its ability to interfere with essential bacterial cellular processes.
The precise mechanism of action of this compound in bacteria is considered complex rsc.org. It is understood to disrupt essential cellular processes required for bacterial growth and replication ontosight.ai. Similar to doxorubicin, another anthracycline, this compound is believed to interact with cleaved double-stranded DNA, forming a DNA-drug-topoisomerase II complex rsc.org. This interaction is thought to prevent DNA repair by lyases, ultimately leading to cell death rsc.org. Research indicates that this compound causes DNA damage through its ability to intercalate into the DNA helix rsc.orgresearchgate.netresearchgate.net. Furthermore, previous studies suggest that this compound functions by inhibiting type II topoisomerases, enzymes critical for managing DNA topology during replication and transcription rsc.orgresearchgate.net.
This compound has demonstrated significant antibacterial activity across a spectrum of bacteria. It has been shown to be active against both Gram-positive and Gram-negative bacterial species ontosight.airesearchgate.net.
Antitumor Mechanisms of this compound in In Vitro and Non-Human Models
Cell Cycle Modulation (e.g., Apoptosis Induction)
This compound has been shown to modulate the cell cycle and induce apoptosis in various cell lines. Studies using nucleotide excision repair-deficient fibroblasts, such as XP-A and XP-C cells, demonstrated that this compound induces time-dependent apoptosis. phorteeducacional.com.brphorteeducacional.com.brnih.gov The levels of apoptosis observed with this compound treatment were comparable to those induced by doxorubicin, another anthracycline. nih.gov
The induction of apoptosis by this compound involves key cellular pathways. In studies with other cosmomycins, like Cosmomycin C, related mechanisms have been observed. Cosmomycin C, for instance, was found to cause accumulation in the G0-G1 phase of the cell cycle and induce apoptosis via the cleavage of PARP and activation of caspase-3 in MDA-MB-468 breast cancer cells. nih.govresearchgate.net While this specific finding relates to Cosmomycin C, it suggests potential shared mechanisms within the cosmomycin family regarding cell cycle arrest and apoptosis induction.
Despite inducing similar levels of apoptosis as doxorubicin, this compound was found to cause considerably lower levels of DNA damage in nucleotide excision repair-deficient fibroblasts. nih.gov This difference may be attributed to structural variations between this compound and doxorubicin. nih.gov DNA damage induced by this compound has been confirmed through techniques like the alkaline comet assay. nih.gov
Induction of Cellular Differentiation by this compound
This compound has demonstrated the ability to induce cellular differentiation, a property that distinguishes it from some other anthracyclines. Early work showed that this compound could induce differentiation in Friend (mouse) leukemia cells under conditions where daunorubicin (Dn) and doxorubicin (Dx) had no such activity. researchgate.nettandfonline.comoup.com This suggested that this compound might engage in different intermolecular interactions compared to Dn and Dx, potentially leading to distinct biological outcomes. researchgate.net
Research has explored the differentiation-inducing activity of various anthracycline compounds, including cosmomycins, in Friend leukemia cells. tandfonline.com These studies have aimed to clarify the structure-activity relationship concerning this property. Findings indicate that anthracyclines with two sugar chains, one each at positions C-7 and C-10 of the aglycone, exhibit more potent differentiation-inducing activity compared to those with only a sugar chain at C-10. tandfonline.comtandfonline.com this compound possesses two trisaccharide chains attached to the β-rhodomycinone aglycone. researchgate.netoup.comresearchgate.net
Data from studies on Friend cell differentiation induced by cosmomycins highlight their varying potencies:
| Compound | Concentration for Hemoglobin Biosynthesis Induction | Percentage of Differentiated Cells |
| Cosmomycin A | 1.25 μg/ml | 20.0% |
| Cosmomycin B | 1.25 μg/ml | 15.4% |
| Cosmomycin C | 7.81 ng/ml | 16.4% |
| This compound | 15.6 ng/ml | 14.2% |
Note: This table presents data on the concentration required to induce hemoglobin biosynthesis in Friend cell F5-5 and the resulting percentage of differentiated cells. tandfonline.comoup.com
Other anthracyclines, such as aclacinomycin A1, adriamycin, and daunomycin, did not show this differentiation-inducing effect in Friend cells under the tested conditions. tandfonline.comoup.com The observation that Cosmomycin C showed a significantly higher ratio of cytotoxicity ED50 to differentiation ED50 compared to other tested anthracyclines suggests that the binding sites for cytotoxicity and differentiation induction might be distinct, potentially influenced by the structure of the sugar chains. tandfonline.com
The mechanisms underlying differentiation induced by anthracyclines like this compound may be linked to the inhibition of DNA or RNA synthesis. tandfonline.com
Self Resistance Mechanisms in Cosmomycin D Producing Organisms
Genomic Basis of Self-Resistance in Streptomyces olindensis
The genome of Streptomyces olindensis DAUFPE 5622, which is approximately 9.4 Mb in length with a high G+C content of 71%, contains the biosynthetic gene cluster responsible for Cosmomycin D production nih.gov. Within or associated with this cluster are genes encoding proteins crucial for self-resistance nih.govasm.orgnih.gov. Analysis of the this compound biosynthetic gene cluster has identified specific genes linked to resistance mechanisms, including those encoding ABC transporters (CosI, CosJ), a UvrA class IIa protein (CosU), and a mycothiol (B1677580) peroxidase (CosP) nih.govasm.orgnih.gov. These genes are often coregulated with the antibiotic biosynthesis genes, ensuring that resistance mechanisms are active during the period of this compound production nih.govasm.org.
Efflux Systems for this compound
A primary mechanism of self-resistance involves the active extrusion of this compound from the bacterial cell researchgate.netasm.org. This is mediated by efflux systems that reduce the intracellular concentration of the antibiotic, thereby limiting its interaction with intracellular targets like DNA igem.wiki.
Role of ABC Transporters (e.g., CosI, CosJ) in Drug Efflux
ATP-binding cassette (ABC) transporters play a significant role in the efflux of this compound in S. olindensis nih.govasm.orgnih.gov. Specifically, the genes cosI and cosJ encode components of an ABC transporter efflux system proposed as a key self-resistance mechanism nih.govasm.orgnih.gov. CosI and CosJ form an ABC transporter complex that recognizes and actively transports this compound out of the cell researchgate.netnih.gov. This active transport mechanism helps to maintain a lower intracellular concentration of the antibiotic, mitigating its toxic effects on the producer organism igem.wiki. Overexpression of these ABC transporters has been shown to lead to an effective response against toxic anthracyclines, including cosmomycins nih.govasm.org. CosJ is predicted to have six transmembrane helices, forming a transmembrane domain essential for transport nih.gov.
DNA Protection and Repair Mechanisms
Anthracyclines like this compound exert their cytotoxic effects primarily by interacting with DNA, often through intercalation, which can lead to DNA damage nih.govasm.orgqut.edu.auresearchgate.net. Streptomyces olindensis possesses mechanisms to protect its DNA and repair damage caused by this compound nih.govresearchgate.netasm.org.
Involvement of UvrA-Like Proteins (e.g., CosU) in DNA-Antibiotic Interaction Mitigation
The cosU gene in the cosmomycin biosynthetic gene cluster encodes a protein identified as a UvrA class IIa homologue nih.govasm.orgnih.gov. UvrA proteins are typically involved in nucleotide excision repair, recognizing DNA damage nih.gov. In the context of this compound self-resistance, the CosU protein is proposed to be involved in DNA repair and scanning the complex formed between this compound and DNA researchgate.netasm.org. This UvrA-like protein is important for reducing the interaction between DNA and the antibiotic, thereby minimizing DNA damage nih.gov. Its function is suggested to be associated with the removal of noncovalent DNA-binding agents nih.gov.
Oxidative Stress Response and Detoxification
The production and action of anthracyclines can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components nih.govresearchgate.net. Streptomyces olindensis has mechanisms to counteract this oxidative stress nih.govresearchgate.net.
Function of Mycothiol Peroxidase (e.g., CosP) in Protection Against Reactive Oxygen Species
A crucial component of the self-resistance mechanism against oxidative stress in S. olindensis is the enzyme mycothiol peroxidase (MPx), encoded by the cosP gene located within the cosmomycin gene cluster nih.govasm.orgnih.gov. Mycothiol peroxidase is a thiol peroxidase that plays a role in detoxifying hydrogen peroxide (H₂O₂) and protecting against lipid peroxidation caused by anthracyclines researchgate.netasm.orgnih.gov. Activity-based investigations of MPx have confirmed its involvement in peroxidation during this compound production nih.govasm.org. The enzyme utilizes mycothiol (MSH), a low-molecular-weight thiol found in actinobacteria, in its catalytic mechanism to control ROS levels nih.gov. S. olindensis has two MPx paralog genes, suggesting the importance of this detoxification pathway nih.gov. The function of CosP represents a novel self-resistance mechanism for H₂O₂ detoxification in anthracycline producers researchgate.netnih.gov.
Chemical Synthesis and Derivatization of Cosmomycin D Analogues
Total Synthesis Approaches to Cosmomycin D and Related Anthracyclines
While direct total synthesis of this compound is complex due to its intricate glycosylation and aglycone structure, research on the total synthesis of related anthracyclines provides valuable insights. Anthracyclines share a common tetracyclic 7,8,9,10-tetrahydro-tetracene-5,12-quinone scaffold. nih.gov Total synthesis efforts often focus on constructing this aglycone core and then attaching the desired sugar moieties through glycosylation reactions. For instance, studies have described methods for the stereoselective and regioselective glycosylation of anthracycline aglycones using approaches like benzoylated imidate donors. researchgate.net The complexity arises from the multiple stereogenic centers and the need for precise control over glycosidic linkages. The synthesis of other complex natural products, such as carbazomycins, which also feature intricate ring systems and substitutions, highlights the advanced chemical methodologies that can be applied to similar structures like the cosmomycin aglycone. chemrxiv.org
Semi-Synthetic Modifications of the this compound Scaffold
Semi-synthetic approaches involve modifying the naturally produced this compound or its isolated aglycone. This can include chemical transformations of the sugar chains or the aglycone core. For example, modifications of the sugar moiety of anthracyclines have been explored to overcome issues like drug resistance, by altering the drug's interaction with efflux pumps like P-glycoprotein (P-gp). researchgate.net Studies on related anthracyclines have investigated the impact of modifications such as changing the amino group on the sugar to an azido (B1232118) or triazole group. researchgate.net While specific detailed examples of semi-synthetic modifications applied directly to the this compound scaffold were not extensively detailed in the search results, the principles applied to other anthracyclines, such as modifications to the sugar or aglycone for altered activity or reduced toxicity, are relevant. nih.gov
Glycorandomization and Biosynthetic Engineering for Novel this compound Analogues
Glycorandomization and biosynthetic engineering offer powerful avenues for generating novel this compound analogues with altered glycosylation patterns. Glycorandomization is a technology that allows for the rapid diversification of natural products by attaching different sugars. wikipedia.org This approach is particularly relevant for anthracyclines, where the sugar moiety significantly impacts biological activity. nih.govnih.gov
Biosynthetic engineering involves manipulating the genes responsible for the biosynthesis of this compound in the producing organism, Streptomyces olindensis. The cosmomycin biosynthetic gene cluster contains genes encoding for polyketide synthases (PKS) that form the aglycone, and glycosyltransferases (GTs) that attach the sugar moieties. nih.govacs.orgresearchgate.net Studies have identified glycosyltransferases like CosG and CosK in S. olindensis that are involved in transferring deoxysugars to the cosmomycin aglycone at both the C-7 and C-10 positions. nih.govresearchgate.net Inactivating or modifying these GT genes can lead to the production of new cosmomycin derivatives with altered or truncated sugar chains. nih.govresearchgate.net For instance, disruption of cosK resulted in the formation of monoglycosylated derivatives. nih.gov
Furthermore, engineering host organisms like Streptomyces venezuelae to express anthracycline glycosyltransferases and deoxysugar biosynthetic genes from different pathways allows for the combinatorial biosynthesis of novel glycosylated analogues. nih.gov This approach leverages the substrate promiscuity of some glycosyltransferases, enabling the attachment of non-cognate sugar donors to anthracycline aglycones. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
SAR studies on this compound and its analogues aim to understand how structural variations, particularly in the glycosylation pattern and aglycone modifications, influence their biological activities and mechanisms of action.
Impact of Glycosylation Patterns on Biological Activities
The glycosylation pattern is a critical determinant of anthracycline biological activity, influencing DNA binding affinity, sequence selectivity, and efficacy against different tumor cells. researchgate.netresearchgate.net For this compound, with its two trisaccharide chains at C-7 and C-10, the arrangement and composition of these sugars are expected to play a significant role. Studies on anthracyclines in general have shown that the sugar moiety, particularly the amino sugar at the C-7 position, is crucial for interaction with the DNA minor groove and stabilization of the topoisomerase II-DNA complex. nih.gov The absence of the sugar moiety can drastically reduce activity.
Correlation of Aglycone Modifications with Mechanistic Effects
Modifications to the aglycone core of anthracyclines can also impact their mechanism of action and biological effects. The aglycone is primarily responsible for intercalating into DNA. nih.gov Changes in the aglycone structure can affect the efficiency and specificity of this intercalation.
In the context of this compound, the aglycone is -rhodomycinone. nih.govresearchgate.net While detailed studies specifically on how modifications to the -rhodomycinone core of this compound affect its mechanism were not extensively found, research on related anthracycline aglycones provides relevant information. For instance, the presence or absence of a hydroxyl group at certain positions of the aglycone can influence interactions with biological targets and the generation of reactive oxygen species, which contributes to anthracycline activity and toxicity. nih.gov Studies on the self-resistance mechanisms in S. olindensis producing this compound have highlighted the role of proteins that can modify the aglycone or transport the compound, suggesting that the producing organism has evolved ways to handle the toxicity related to the aglycone structure. nih.gov Furthermore, enzymes involved in modifying the aglycone, such as reductases, have been identified in related biosynthetic pathways and can affect the final structure and potentially the activity of the anthracycline. nih.gov
Advanced Analytical Methodologies for Cosmomycin D Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural elucidation of complex natural products like Cosmomycin D and in the investigation of their interactions with biological targets such as DNA. nih.govrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
NMR spectroscopy plays a crucial role in confirming the structure of this compound and differentiating it from related anthracyclines. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for detailed structural analysis. nih.govrsc.orgnih.gov
Studies have utilized 1D 1H- and 13C-NMR, as well as homonuclear (H,H-COSY) and heteronuclear (HSQC and HMBC) 2D NMR experiments. researchgate.net These techniques allow for the assignment of proton and carbon signals and the determination of connectivity within the molecule. researchgate.netrsc.org For instance, gCOSY spectra have been used to confirm connectivity and distinguish this compound from other tetrahydroxy anthracyclines with the same mass but lacking specific coupled aromatic protons. rsc.org Comparison of 1H NMR data with published values is a standard method for confirming the identity of isolated this compound. rsc.orgrsc.org NMR analysis has also been used to investigate structural variations in cosmomycin analogs, such as the absence of a specific methyl peak in the 1D NMR and HSQC spectra of a related compound, indicating a difference in the carbon chain length. nih.gov
NMR experiments on this compound have been conducted using different field strengths, including 7.05 T (300 MHz) and 9.4 T (400 MHz), typically with samples dissolved in solvents like CD2Cl2. researchgate.net More recent studies have utilized higher field strengths, such as 600 MHz, providing greater resolution for structural analysis. nih.govrsc.org
Mass Spectrometry (MS) Techniques in this compound Characterization and DNA Binding
Mass spectrometry is a powerful technique for determining the molecular weight of this compound, confirming its molecular formula, and studying its non-covalent interactions with DNA. nih.govrsc.orgnih.govnih.govresearchgate.netacs.org Various MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS), Collisionally-Activated Dissociation (CAD), and Ion Mobility Mass Spectrometry (IM-MS), have been applied in this compound research. nih.govrsc.orgresearchgate.netacs.org
This compound has a calculated mass of 1188.9 Da. researchgate.net MS analysis typically detects the protonated molecular ion [M+H]+ at m/z 1189.9 or 1189.5869. researchgate.netresearchgate.net High-resolution MS measurements have confirmed the molecular formula of this compound (C60H88N2O22) with high accuracy. asm.org
MS techniques are particularly valuable for studying the interaction of this compound with DNA. ESI-MS experiments have been used to investigate the formation and stability of complexes between this compound and double-stranded DNA, including 10-mer and 16-mer sequences. researchgate.netnih.govresearchgate.net These studies have shown that this compound forms stable complexes with DNA, comparable in stability to those formed by daunorubicin (B1662515). researchgate.netresearchgate.net ESI-MS binding profiles have also provided insights into the stoichiometry of the interaction, indicating that fewer this compound molecules bind to DNA sequences compared to daunorubicin or doxorubicin (B1662922). nih.govresearchgate.net Tandem MS experiments have further demonstrated the higher stability of CosD-DNA complexes compared to those formed by daunorubicin and doxorubicin. nih.govresearchgate.net
ESI-MS is widely used for the analysis of polar and high-molecular-weight compounds like this compound and its complexes with DNA. rsc.orgacs.org This technique allows for the transfer of non-covalent complexes from solution into the gas phase, enabling their detection and characterization by mass spectrometry. researchgate.net ESI-MS has been employed to study the DNA-binding properties of this compound rapidly and using small sample quantities. nih.govresearchgate.net Experiments have been conducted using quadrupole time-of-flight (Qtof) mass spectrometers with ESI sources. researchgate.net Spectra are typically acquired over a specific m/z range to capture the relevant ions, including free DNA, free drug, and DNA-drug complexes. researchgate.net
HRESITOF-MS provides highly accurate mass measurements, which are essential for confirming the molecular formula of this compound and its related compounds. nih.gov This technique allows for the determination of exact mass, which can be compared to calculated masses based on proposed molecular formulas. rsc.orgrsc.org For example, (+)-HRESITOFMS analysis of this compound has yielded observed masses for protonated and doubly protonated ions that are in close agreement with calculated values, confirming its elemental composition. rsc.orgrsc.orgasm.org
| Ion | Observed m/z | Calculated m/z | Δ ppm | Molecular Formula | Source |
| [M + H]+ | 1189.5901 | 1189.590149 | -0.04 | C60H88N2O22 | asm.org |
| [M + 2H]2+ | 595.2991 | 595.298713 | +0.65 | C60H88N2O22 | asm.org |
| [M + 2H]2+ | 595.2996 | 595.2987 | 0.42 | C60H88N2O22 | rsc.org |
Collisionally-Activated Dissociation (CAD), also known as tandem mass spectrometry (MS/MS), is used to fragment ions and obtain structural information about the parent molecule or complex. researchgate.netresearchgate.netasm.org MS/MS analysis of this compound has produced fragment ions consistent with its expected structure, providing further confirmation of its identity. asm.org CAD can also be coupled with HPLC-MS for the analysis of complex mixtures containing anthracyclines. univie.ac.at
Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation and structural information. researchgate.net IM-MS has been used to differentiate between anthracyclines with the same mass but different structures, which can arise from genetic variations in the producing organisms. nih.govresearchgate.net This technique is valuable for probing the issue of whether non-covalent DNA-ligand complexes are faithfully transferred from solution to the gas phase in ESI-MS experiments. researchgate.net
High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS)
Chromatographic Methods for Purification and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of this compound from crude extracts and for its analytical characterization. nih.govnih.gov HPLC is widely used to fractionate complex mixtures obtained from microbial fermentations, allowing for the isolation of pure this compound. researchgate.netnih.govrsc.org
Reverse-phase HPLC is commonly employed for the purification of this compound. nih.govrsc.org Different stationary phases, such as C18 columns, and mobile phase systems, typically consisting of gradients of acetonitrile (B52724) or methanol (B129727) in water with acidic modifiers like trifluoroacetic acid or formic acid, are used to achieve separation. researchgate.netrsc.orgresearchgate.net The elution of this compound is often monitored by UV absorbance, given its chromophoric anthracycline structure. rsc.orgresearchgate.net
HPLC purification has been used to isolate this compound as the major component from extracts of Streptomyces olindensis. nih.govresearchgate.net Preparative and semi-preparative HPLC are used for isolating sufficient quantities of pure compound for structural elucidation and biological studies. nih.govresearchgate.net Analytical HPLC is used to assess the purity of isolated fractions and to analyze cosmomycin production in crude extracts. nih.govasm.org
Chromatographic methods are often coupled with mass spectrometry (LC-MS) for online separation and detection, providing both chromatographic and mass spectral data for the analysis of this compound and related compounds in complex samples. nih.govrsc.orgunivie.ac.at
| Method | Purpose | Stationary Phase (Examples) | Mobile Phase (Examples) | Detection (Examples) | Source |
| HPLC | Purification, Analysis | C18 | Acetonitrile/Water, Methanol/Water (with acid) | UV absorbance | researchgate.netnih.govrsc.org |
| Semi-preparative HPLC | Purification | C18 | Methanol/Water + 0.1% formic acid | Not specified | researchgate.net |
| RP-HPLC | Purification | C18 | Acetonitrile/H2O + phosphate (B84403) buffer (pH 7.0) | LCMS | rsc.org |
| RP-HPLC | Purification (second round) | C18 | Methanol/H2O + 0.02% formic acid | Not specified | rsc.org |
| Solid-Phase Extraction | Sample preparation for LC-MS | C18 | Methanol gradient | LC-MS | nih.govasm.org |
| HPLC-CAD/MS | Analysis of complex mixtures | C18 | Acetonitrile/Water | CAD, MS, DAD | univie.ac.at |
High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of this compound from biological sources, such as cultures of Streptomyces olindensis researchgate.netresearchgate.netnih.gov. This method allows for the separation of this compound from other related anthracyclines and secondary metabolites produced by the organism researchgate.net.
Reverse-phase HPLC is commonly employed, utilizing stationary phases like C18 columns nih.govrsc.org. The separation is typically achieved using a mobile phase consisting of gradients of acetonitrile and water, often supplemented with buffers or organic acids like formic acid or phosphate buffer to optimize peak resolution and shape nih.govrsc.org. For instance, one purification method involved a Phenomenex Jupiter C18 column (250 x 4.6 mm, 5 µm) with a solvent system of acetonitrile and water containing a 20 mM phosphate buffer (pH 7.0), using a gradient from 20% to 60% acetonitrile rsc.org. Another approach used a Luna Omega Polar C18 column (5 µm, 250 mm by 4.6 mm) with a gradient of 0.06% formic acid in water and 0.1% formic acid in acetonitrile nih.gov.
HPLC elution profiles can reveal the presence of this compound as a major component and help in identifying related anthracyclines, including those with modifications such as the loss of hydroxyl groups researchgate.net. The consistent and reproducible separation achieved by HPLC is essential for obtaining pure samples of this compound for subsequent biological and structural studies nih.govrsc.org.
HPLC-MS for Metabolite Profiling and Identification
The combination of HPLC with Mass Spectrometry (MS), known as HPLC-MS, is a powerful tool for the metabolite profiling and identification of this compound and its derivatives in complex biological extracts researchgate.netnih.govnih.gov. HPLC-MS allows for the separation of different compounds in a mixture based on their chromatographic properties, while MS provides information about their mass-to-charge ratio, aiding in their identification and structural characterization admescope.comnih.gov.
Metabolite profiling using HPLC-MS can reveal the spectrum of anthracyclines produced by Streptomyces strains, including potentially novel compounds researchgate.netuni-saarland.de. By analyzing crude extracts, researchers can identify peaks with characteristic UV absorbance profiles indicative of anthracyclines researchgate.netescholarship.org. High-resolution MS measurements can provide exact mass determinations, which are crucial for confirming the molecular formula of this compound and its related metabolites nih.gov. For example, high-resolution MS measurements of this compound showed protonated molecular masses consistent with its molecular formula (C60H88N2O22) nih.gov.
Tandem mass spectrometry (MS/MS) analysis provides fragmentation patterns that offer detailed structural information, allowing researchers to probe the location of structural differences in related anthracyclines, such as the position of lost hydroxyl groups relative to this compound researchgate.netnih.gov. This comprehensive analysis facilitated by HPLC-MS is vital for understanding the metabolic landscape of this compound-producing organisms and identifying bioactive components researchgate.netnih.gov.
Biochemical and Biophysical Assays for Mechanistic Investigations
Biochemical and biophysical assays are employed to investigate the mechanisms by which this compound interacts with biological targets, particularly DNA, and its effects on cellular integrity and processes.
Gel Mobility Shift Assays for DNA Binding Assessment
Gel Mobility Shift Assays, also known as Electrophoretic Mobility Shift Assays (EMSA), are utilized to study the ability of this compound to bind to double-stranded DNA researchgate.netnih.govx-mol.com. This assay is based on the principle that a complex formed between a DNA molecule and a protein or other molecule that binds to it will have a slower mobility during gel electrophoresis compared to the unbound DNA nih.govlicorbio.com.
In the context of this compound, EMSA has been used to assess its intercalation with double-stranded DNA researchgate.netnih.gov. By incubating DNA fragments with varying concentrations of this compound and then running the mixture on a non-denaturing gel, the formation of DNA-Cosmomycin D complexes can be observed as a shift to a higher molecular weight band researchgate.netnih.govlicorbio.com. The extent of the mobility shift provides an indication of the binding affinity and the stoichiometry of the interaction nih.gov. Studies using EMSA have shown that this compound can intercalate with double-stranded DNA researchgate.netnih.gov.
Alkaline Comet Assay for DNA Damage Evaluation
The Alkaline Comet Assay is a sensitive and widely used technique for evaluating the level of primary DNA damage in individual cells nih.govresearchgate.netproquest.commdpi.com. This assay detects DNA strand breaks and alkali-labile sites, which are indicative of DNA damage mdpi.com. In the context of this compound research, the alkaline comet assay has been applied to assess the DNA damage induced by the compound in cells, such as nucleotide excision repair-deficient fibroblasts nih.govresearchgate.netproquest.com.
The principle involves embedding cells in a low-melting-point agarose (B213101) gel on a microscope slide, lysing the cells to release the DNA, and then performing electrophoresis under alkaline conditions mdpi.com. Damaged DNA fragments migrate further in the gel, forming a "tail" that resembles a comet when stained and viewed under a fluorescence microscope mdpi.com. The size and intensity of the comet tail are proportional to the amount of DNA damage mdpi.com. Studies using the alkaline comet assay have confirmed that this compound induces DNA damage in treated cells nih.govphorteeducacional.com.br.
Cytological Profiling and High-Content Imaging in Bacterial Cells
Cytological profiling, often coupled with high-content imaging, is an image-based screening strategy used to characterize the effects of compounds like this compound on the morphology of bacterial cells nih.govrsc.orgresearchgate.netescholarship.orgfrontiersin.org. This approach involves treating bacterial cells with the compound, staining them with fluorescent dyes that target specific cellular components (such as membranes and DNA), and then acquiring high-resolution images using automated microscopy nih.govfrontiersin.org.
Future Research Directions and Translational Potential Pre Clinical Stage
Exploration of Undiscovered Biosynthetic Pathways for Cosmomycin D Analogues
Investigating the biosynthetic pathways of this compound and related cosmomycins is a critical area for future research. Studies have identified key genes within the this compound biosynthetic gene cluster (BGC) in Streptomyces olindensis, including those encoding ABC transporters (cosI, cosJ), mycothiol (B1677580) peroxidase (cosP), and excinuclease ABC subunit UvrA (cosU), which are involved in self-resistance mechanisms. nih.govvulcanchem.com The cosmomycin BGCs from different Streptomyces species, such as Streptomyces sp. CNS-615, Streptomyces sp. CNT-302, and Streptomyces olindensis, show high similarity at the amino acid level. researchgate.net
Efforts to capture and express the cosmomycin BGC from marine Streptomycetes have been successful, leading to the discovery of new cosmomycin analogues through techniques like mass spectral molecular networking. nih.govacs.org This approach allows for the manipulation of biosynthetic genes to engineer and produce novel compounds with potentially enhanced bioactivity. nih.gov Specifically, new glycosylation patterns are being explored through glycorandomization engineering processes, considering the importance of the carbohydrate moiety for the bioactivity of the cosmomycin series. nih.gov The identification of novel genes within BGCs similar to this compound's BGC, which have no homology to known anthracycline BGC genes, suggests the potential for discovering new anthracyclines with distinct structural features and potentially novel activities. frontiersin.org
Development of Novel Analytical Platforms for High-Throughput Screening of this compound Derivatives
The development of novel analytical platforms is essential for the high-throughput screening (HTS) of this compound derivatives and analogues. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, accelerating the identification of potential lead compounds. bmglabtech.com While traditional HTS platforms using 2D cell cultures have been widely used, there is a growing recognition of the need for more physiologically relevant models, such as 3D spheroid and organoid systems, to improve the predictability of drug discovery for complex diseases like cancer. drugtargetreview.com
Mass spectrometry-based molecular networking is a powerful analytical approach that complements traditional dereplication strategies in natural product research. acs.org This technique organizes MS/MS data based on chemical similarity, enabling the identification of known molecules and the capture of related analogues from complex mixtures. acs.org This is particularly useful when screening microbial extracts, which can contain a diverse array of natural products. acs.orgnih.gov Integrating such advanced analytical techniques with HTS platforms can facilitate the efficient screening and identification of novel this compound derivatives with desired biological activities.
Rational Design of Next-Generation this compound Analogues with Enhanced Preclinical Efficacy
Rational design approaches are being employed to develop next-generation this compound analogues with enhanced preclinical efficacy. This involves designing molecules with improved properties, such as increased stability or targeted activity, based on a understanding of their structure-activity relationships and molecular interactions. nih.govnih.gov Considering that the biological activity of anthracyclines is significantly influenced by their glycosylation patterns, modifications to the oligosaccharide moieties of this compound could lead to analogues with improved therapeutic properties. researchgate.netfrontiersin.org
Studies investigating the DNA-binding properties of this compound have shown that it forms stable complexes with DNA, similar to or even more stable than daunorubicin (B1662515). researchgate.netresearchgate.net However, fewer this compound molecules were found to bind to DNA sequences compared to daunorubicin or doxorubicin (B1662922). researchgate.net This suggests that structural modifications could potentially optimize DNA binding and subsequent biological effects. Rational design efforts aim to create analogues that maintain or enhance desired activities, such as antitumor effects, while potentially mitigating limitations observed in the parent compound. The successful rational design of other compound classes, such as dual-targeting antibiotics, highlights the potential of this approach in developing highly potent and selective agents with reduced resistance development. nih.gov
Elucidation of Intricate Molecular Networks and Pathway Cross-Talk Influenced by this compound
Understanding the intricate molecular networks and pathway cross-talk influenced by this compound is crucial for fully comprehending its mechanisms of action and identifying potential therapeutic targets. This compound, as a DNA intercalating agent, is known to cause DNA damage. rsc.org Its effects likely extend to influencing various cellular pathways involved in DNA repair, cell cycle control, and apoptosis. Studies on the self-resistance mechanisms in the producing organism, Streptomyces olindensis, involving ABC transporters, mycothiol peroxidase, and DNA repair proteins, provide insights into potential cellular responses to this compound exposure. nih.govvulcanchem.com
Further research is needed to map the complete spectrum of molecular interactions of this compound within target cells. This includes investigating its influence on transcription factors, signaling cascades, and other cellular processes beyond direct DNA intercalation. Techniques such as transcriptomics and proteomics, combined with molecular networking, can help to reveal how this compound modulates gene expression and protein profiles, providing a more comprehensive picture of its cellular impact. acs.org Understanding this complex network of interactions can reveal new therapeutic opportunities and potential strategies for combination therapies.
Investigation of this compound's Interaction with Emerging Molecular Targets in Disease Models (non-human)
Investigating this compound's interaction with emerging molecular targets in non-human disease models is a key aspect of preclinical research. While this compound is known to intercalate DNA, exploring its potential interactions with other cellular components or pathways that are implicated in diseases could uncover new therapeutic applications or provide insights into its mechanism of action. For example, studies on related compounds have explored interactions with proteins like TBX2, which is involved in carcinogenesis. mdpi.com
Given the complexity of diseases like cancer, which involve multiple genetic and cellular alterations, investigating this compound's effects on emerging targets beyond traditional DNA interaction is warranted. This could include exploring its influence on epigenetic modifications, non-coding RNAs, or specific protein-protein interactions that drive disease progression in preclinical models. Utilizing advanced in vitro and in vivo non-human models that better mimic human disease pathology can provide valuable data on the efficacy and mechanisms of this compound and its analogues against these emerging targets.
Q & A
Q. What is the molecular structure of Cosmomycin D, and how does it relate to its antibiotic activity?
this compound is an anthracycline-class antibiotic with a tetracyclic aglycone core linked to deoxyhexose sugars. Its structure enables intercalation into DNA, disrupting replication and transcription. Structural analogs (e.g., cosmomycins C and D) differ in sugar modifications, which influence DNA binding affinity and antimicrobial potency . Researchers use nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural variations and correlate them with bioactivity profiles.
Q. What experimental approaches are used to determine the biosynthetic pathways of this compound?
Comparative genomic analysis of Streptomyces species (e.g., Streptomyces olindensis) identifies biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS), glycosyltransferases, and tailoring enzymes. Gene knockout experiments, such as disrupting cosJ or cosK, validate their roles in sugar moiety attachment and antibiotic activity . High-performance liquid chromatography (HPLC) monitors intermediate accumulation in mutant strains to map pathway steps.
Q. What in vitro assays are appropriate for assessing this compound efficacy against resistant bacterial strains?
Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens. Time-kill kinetics studies assess bactericidal vs. bacteriostatic effects. Synergy testing with β-lactams or efflux pump inhibitors identifies combinatorial strategies to overcome resistance .
Q. How do researchers validate the purity and structural integrity of this compound extracts during isolation?
Purification involves solvent extraction, followed by column chromatography (silica gel or Sephadex). Purity is confirmed via HPLC (≥95% peak area), while structural integrity is validated using UV-Vis spectroscopy (anthracycline-specific absorbance at 480 nm) and electrospray ionization mass spectrometry (ESI-MS) .
Q. What criteria should guide the selection of bacterial strains for studying this compound production?
Strains with conserved BGCs (e.g., Streptomyces sp. CNS-615) are prioritized. Genomic screening for homologous PKS genes and comparative metabolomics (LC-MS) identify high-yield variants. Fermentation conditions (pH, temperature, carbon sources) are optimized using response surface methodology .
Advanced Research Questions
Q. How can researchers resolve contradictions in the essentiality of specific gene clusters in this compound biosynthesis?
Discrepancies arise from incomplete BGC annotations or species-specific regulatory elements. For example, the terminal 14 kb of the Streptomyces sp. CNT-302 BGC is non-essential for production, revealed through targeted deletions and heterologous expression in S. lividans. RNA-seq or CRISPR-interference (CRISPRi) further clarifies regulatory roles of non-core genes .
Q. What methodologies are employed to study the pharmacokinetic properties of this compound in preclinical models?
Radiolabeled this compound (³H or ¹⁴C isotopes) tracks tissue distribution in murine models. Plasma pharmacokinetics (Cmax, AUC, t₁/₂) are quantified via LC-MS/MS. Metabolite identification uses hepatic microsome incubations and tandem mass spectrometry .
Q. How can comparative genomic analysis elucidate the evolutionary conservation of this compound BGCs across Streptomyces species?
Phylogenomic tools (e.g., antiSMASH, BLASTp) compare BGCs across strains. Synteny analysis identifies conserved regions (e.g., PKS modules) and horizontal gene transfer events. Divergent sugar biosynthesis genes explain structural diversity among cosmomycin analogs .
Q. What strategies optimize heterologous expression of this compound BGCs in non-native hosts?
Clone entire BGCs into bacterial artificial chromosomes (BACs) for stability in E. coli. Use strong constitutive promoters (e.g., ermE) to overcome host-specific transcriptional silencing. Co-expression of rare tRNA genes (e.g., argU, ileX) improves translation efficiency in S. coelicolor .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Nonlinear regression models (e.g., Hill equation) quantify IC₅₀ values in cell viability assays. Bootstrap resampling estimates confidence intervals for small datasets. Meta-analysis of preclinical studies assesses inter-study variability using random-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
